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Compound of Interest

Compound Name: 726395438

Cat. No.: B7454828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the
potent and specific small-molecule inhibitor MCC950 and the NOD-like receptor pyrin domain-
containing protein 3 (NLRP3). Due to the absence of public information on "Z26395438," this
document focuses on MCC950 as a well-characterized exemplar for understanding inhibitor
binding to NLRP3.

Introduction to NLRP3 and MCC950

The NLRP3 inflammasome is a critical multiprotein complex of the innate immune system that
responds to a wide array of pathogenic and endogenous danger signals.[1] Upon activation,
NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the
maturation and release of pro-inflammatory cytokines IL-13 and IL-18, and inducing a form of
inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome
is implicated in a range of inflammatory diseases, including cryopyrin-associated periodic
syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases.[2][3]

MCCO950 is a potent and highly specific diaryl sulfonylurea-containing small molecule that
inhibits NLRP3 inflammasome activation.[3][4] It effectively blocks both canonical and non-
canonical NLRP3 activation at nanomolar concentrations, without affecting other
inflammasomes like AIM2, NLRC4, or NLRP1.[1][3]
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The MCC950 Binding Site on NLRP3

Extensive research has identified the direct molecular target of MCC950 within the NLRP3
protein. MCC950 binds non-covalently to the central NACHT domain of NLRP3.[2][5]
Specifically, it interacts with a distinct pocket at or adjacent to the Walker B motif (also known
as the ATP-hydrolysis motif).[6][7][8] The NACHT domain is responsible for the ATPase activity
of NLRP3, which is essential for its activation and oligomerization.[2] The specificity of MCC950
for NLRP3 is highlighted by the fact that it does not protect the closely related NACHT domain
of NLRP12 from protease degradation.[5]

Mechanism of Action

MCC950's binding to the NACHT domain directly interferes with the ATPase function of NLRP3.
By engaging the Walker B motif, MCC950 blocks the hydrolysis of ATP to ADP.[6][8] This action
locks the NLRP3 protein in an inactive, closed conformation, which prevents the conformational
changes required for its self-oligomerization and the subsequent recruitment of the ASC
adaptor protein.[1][9] Consequently, the entire inflammasome assembly is aborted, leading to
the inhibition of caspase-1 activation and the suppression of IL-13 and IL-18 release.[3][10]
Studies have shown that MCC950 inhibits NLRP3 activation downstream of potassium efflux, a
common trigger for inflammasome assembly.[3]

Quantitative Binding and Inhibition Data

The potency of MCC950 has been quantified through various biochemical and cell-based
assays. The following tables summarize the key quantitative metrics for the interaction of
MCC950 with NLRP3.

Table 1: Inhibitory Potency (IC50) of MCC950
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Cell
Assay Type Activator(s) IC50 Value Reference(s)
TypelSystem
Mouse Bone
Marrow-Derived LPS +
IL-1p Release o 7.5nM [1][11][12]
Macrophages ATP/Nigericin
(BMDM)
Mouse Bone
Marrow-Derived o
IL-1B Release LPS + Nigericin ~24 nM [51[13]
Macrophages
(BMDM)
Cell Death THP-1-Derived o
. LPS + Nigericin 0.2 uM [14]
Inhibition Macrophages
Mouse Bone
IL-1p Release .
Marrow-Derived o
(Walker B LPS + Nigericin 1.7 M [5][13]
Macrophages
Mutant)
(BMDM)

Table 2: Binding Affinity (KD) of MCC950 for NLRP3

Experimental NLRP3 Ligands Dissociation
Reference(s)
Method Construct Present Constant (KD)
Surface Plasmon )
Recombinant
Resonance MCC950 alone 224 nM [51[13]
NLRP3ALRR
(SPR)
Surface Plasmon _
Recombinant
Resonance MCC950 + ATP 10.6 nM [13]

NLRP3ALRR
(SPR)

Experimental Protocols for Characterizing Inhibitor
Binding
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The identification and characterization of the MCC950 binding site on NLRP3 have been
accomplished using a combination of innovative biophysical and biochemical techniques.

5.1 Drug Affinity Responsive Target Stability (DARTS)

This method assesses the direct binding of a small molecule to a target protein by measuring
the ligand-induced stabilization of the protein against proteolysis.

e Principle: When a ligand binds to a protein, it can increase the protein's stability and make it
less susceptible to digestion by proteases.

e Protocol Outline:

o LPS-primed macrophages are lysed in buffer with and without varying concentrations of
MCC950.[5]

o The lysates are then treated with a protease, such as pronase or thermolysin.[5]

o The digestion is stopped, and the samples are analyzed by Western blot using antibodies
against different domains of NLRP3 (e.g., PYD and NACHT).

o Areduction in protein degradation (i.e., less fragmentation and a more prominent full-
length protein band) in the presence of MCC950 indicates direct binding.[5][15]

5.2 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context by measuring
changes in the thermal stability of a protein upon ligand binding.

 Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting
temperature.

e Protocol Outline:

o Intact human macrophage-like cells (e.g., THP-1) are treated with MCC950 or a vehicle
control.[16]
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o The cells are heated to a range of temperatures to induce protein denaturation and
aggregation.

o Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction
by centrifugation.

o The amount of soluble NLRP3 remaining at each temperature is quantified by mass
spectrometry or Western blot.

o A shift to a higher temperature for denaturation in MCC950-treated cells confirms direct
target engagement.[14][16]

5.3 Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions and
determine binding kinetics.

e Principle: The binding of an analyte (MCC950) to a ligand (NLRP3) immobilized on a sensor
chip causes a change in the refractive index at the surface, which is detected as a response
signal.

e Protocol Outline:

o

Recombinant NLRP3 (e.g., a construct lacking the LRR domain, NLRP3ALRR) is
immobilized on an SPR sensor chip.[5][13]

A series of concentrations of MCC950 in solution are flowed over the chip surface.

o

[¢]

The association (kon) and dissociation (koff) rates are measured in real-time.

[¢]

The equilibrium dissociation constant (KD) is calculated from the kinetic rate constants
(koff/kon) to determine the binding affinity.[5][13]

5.4 Photoaffinity Labeling

This chemical biology technique uses a photoreactive version of the inhibitor to covalently
cross-link to its binding target upon UV irradiation, allowing for definitive identification of the
interacting protein.
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 Principle: An inhibitor analog containing a photoreactive group (e.qg., diazirine or
benzophenone) and a reporter tag (e.g., alkyne) is used. Upon UV light exposure, the
photoreactive group forms a highly reactive species that covalently bonds to nearby amino
acid residues in the binding pocket.

e Protocol Outline:

[¢]

Cells or cell lysates are incubated with a photoaffinity probe of MCC950 (e.g., PAP or
IMP2070).[12][14]

[¢]

The mixture is irradiated with UV light to induce covalent cross-linking.

[e]

The alkyne reporter tag is then used in a "click chemistry" reaction to attach a biotin or
fluorescent tag.

[e]

The biotin-tagged protein complex is enriched using streptavidin beads, and the protein is
identified as NLRP3 by mass spectrometry.[12]

Signaling Pathways and Visualization

The following diagrams illustrate the NLRP3 inflammasome activation pathway and a general
workflow for identifying an inhibitor's binding site.
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NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition
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Workflow for Identifying Inhibitor Binding Site on NLRP3
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. invivogen.com [invivogen.com]

2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC
[pmc.ncbi.nlm.nih.gov]

3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for
inflammatory diseases - PMC [pmc.ncbi.nim.nih.gov]

4. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed
[pubmed.ncbi.nim.nih.gov]

5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
6. DSpace [research-repository.griffith.edu.au]
7. inflammasomelab.com [inflammasomelab.com]

8. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition -
PubMed [pubmed.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]

10. The effects of NLRP3 inflammasome inhibition by MCC950 on LPS-induced pancreatic
adenocarcinoma inflammation - PMC [pmc.ncbi.nim.nih.gov]

11. selleckchem.com [selleckchem.com]
12. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nim.nih.gov]
13. scispace.com [scispace.com]

14. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as
a Novel Target - PMC [pmc.ncbi.nim.nih.gov]

15. researchgate.net [researchgate.net]
16. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the MCC950 Binding
Site on NLRP3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7454828#z26395438-binding-site-on-nlrp3]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b7454828?utm_src=pdf-custom-synthesis
https://www.invivogen.com/mcc950
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4392179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4392179/
https://pubmed.ncbi.nlm.nih.gov/35714692/
https://pubmed.ncbi.nlm.nih.gov/35714692/
https://pureadmin.qub.ac.uk/ws/files/171253009/Binder2.pdf
https://research-repository.griffith.edu.au/items/3f7f2358-d6d9-4d5d-a0f4-a8c1efcabe39
https://www.inflammasomelab.com/content/blog/mcc950-directly-targets-nlrp3-atp-hydrolysis-motif-inflammasome-inhibition
https://pubmed.ncbi.nlm.nih.gov/31086327/
https://pubmed.ncbi.nlm.nih.gov/31086327/
https://www.researchgate.net/figure/Potential-strategies-for-NLRP3-inflammasome-inhibition-MCC950-inhibits-the-assembly-of_fig1_385223947
https://pmc.ncbi.nlm.nih.gov/articles/PMC11804369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11804369/
https://www.selleckchem.com/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7728307/
https://scispace.com/pdf/mcc950-directly-targets-the-nlrp3-atp-hydrolysis-motif-for-5eim90u0wn.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8218299/
https://www.researchgate.net/publication/333064634_MCC950_directly_targets_the_NLRP3_ATP-hydrolysis_motif_for_inflammasome_inhibition
https://pubs.acs.org/doi/10.1021/acschembio.3c00777
https://www.benchchem.com/product/b7454828#z26395438-binding-site-on-nlrp3
https://www.benchchem.com/product/b7454828#z26395438-binding-site-on-nlrp3
https://www.benchchem.com/product/b7454828#z26395438-binding-site-on-nlrp3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7454828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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